molecular formula C11H11N3O B3052605 5-(Benzyloxy)pyrimidin-2-amine CAS No. 42783-58-4

5-(Benzyloxy)pyrimidin-2-amine

Cat. No.: B3052605
CAS No.: 42783-58-4
M. Wt: 201.22 g/mol
InChI Key: BRIAQLVXVQRDLK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrimidin-2-amine typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate. This reaction yields the desired product in excellent yields (88% and 85%) after the elimination of an ethanol molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrimidine derivatives.

Scientific Research Applications

5-(Benzyloxy)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent or a building block for more complex molecules.

Properties

IUPAC Name

5-phenylmethoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAQLVXVQRDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609597
Record name 5-(Benzyloxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42783-58-4
Record name 5-(Benzyloxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde (10.95 g, 53.3 mmol) was dissolved in N-methylpyrrolidone (85 mL), the solution was added with guanidine hydrochloride (15.3 g, 160 mmol), and then the mixture was added with sodium hydride (50% in oil, 15.3 g, 320 mmol) with stirring on an ice bath, and stirred on an oil bath at 80° C. for 1 hour. The reaction mixture was added with water on an ice bath to decompose excessive sodium hydride, and then extracted with ether and water, and the organic layer was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:acetone=10:1→4:1→2:1→1:1), and the concentrated residue was washed with ether-hexane, and taken by filtration to obtain 5-(benzyloxy)pyrimidin-2-amine (6.99 g, 65%) as pale yellow solid.
Quantity
10.95 g
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reactant
Reaction Step One
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85 mL
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solvent
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15.3 g
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reactant
Reaction Step Two
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15.3 g
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

To the solution of 2-aminopyrimidin-5-ol (0.500 g, 4.50 mmol) in dry MeOH (10 mL), K2CO3 (0.622 g, 4.50 mmol) and benzyl bromide (0.535 mL, 4.50 mmol) were added. The reaction mixture was stirred at room temperature for 18 h. Solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with water and brine, then dried over sodium sulfate. The crude product was purified by flash chromatography on silica gel using 50% ethyl acetate in petroleum ether. The desired fractions were concentrated to give 5-(benzyloxy)pyrimidin-2-amine as an off-white solid (0.222 g 25%). 1HNMR 400 MHz, DMSO-d6: δ ppm 5.06 (s, 2H), 6.21 (s, 2H), 7.28-7.30 (m, 5H), 7.45 (s, 2H). LCMS: RT 1.060 min; 202.2 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.622 g
Type
reactant
Reaction Step One
Quantity
0.535 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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